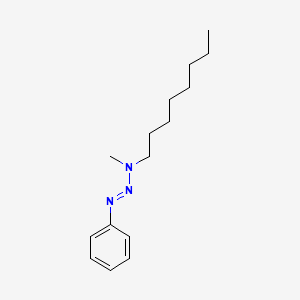
N-Methyl-N-phenyldiazenyl-octan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-phenyldiazenyl-octan-1-amine is a chemical compound with the molecular formula C15H25N3 It is known for its unique structure, which includes a diazenyl group (N=N) bonded to a phenyl ring and an octyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-phenyldiazenyl-octan-1-amine typically involves the reaction of aniline derivatives with alkylating agents. One common method is the diazotization of aniline followed by coupling with an octylamine derivative. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvents such as dimethyl carbonate and catalysts like aluminum oxide are often employed to ensure efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-phenyldiazenyl-octan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-phenyldiazenyl-octan-1-amine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Methyl-N-phenyldiazenyl-octan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can participate in redox reactions, influencing cellular pathways and biochemical processes. The compound’s effects are mediated through its ability to modulate the activity of specific proteins and signaling molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-N-phenyldiazenyl-hexan-1-amine
- N-Methyl-N-phenyldiazenyl-decan-1-amine
- N-Methyl-N-phenyldiazenyl-dodecan-1-amine
Uniqueness
N-Methyl-N-phenyldiazenyl-octan-1-amine is unique due to its specific octyl chain length, which influences its physical and chemical properties. This compound’s reactivity and applications may differ from those of its analogs with shorter or longer alkyl chains.
Eigenschaften
CAS-Nummer |
66974-81-0 |
|---|---|
Molekularformel |
C15H25N3 |
Molekulargewicht |
247.38 g/mol |
IUPAC-Name |
N-methyl-N-phenyldiazenyloctan-1-amine |
InChI |
InChI=1S/C15H25N3/c1-3-4-5-6-7-11-14-18(2)17-16-15-12-9-8-10-13-15/h8-10,12-13H,3-7,11,14H2,1-2H3 |
InChI-Schlüssel |
YQXDHBMGKYAXRK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN(C)N=NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


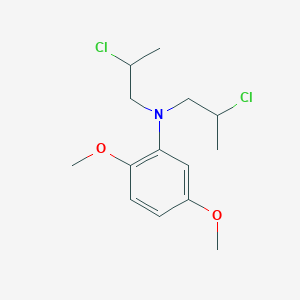

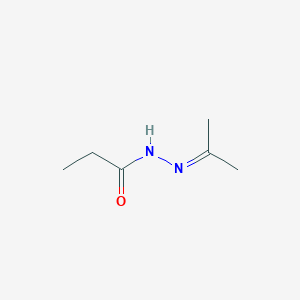
![(3Z)-3-[(3-Nitrophenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14004594.png)
![Diethyl 2-[[3-(dimethylamino)anilino]methylidene]propanedioate](/img/structure/B14004596.png)

![3-Tert-butyl-5-[(4-chlorophenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14004619.png)
![N-[3-[3-(diethylamino)propylsulfanyl]propyl]-6-methoxyquinolin-8-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14004627.png)
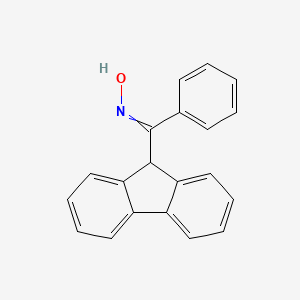
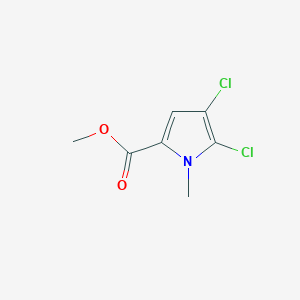
![8-{4-Hydroxy-3-[(piperidin-1-yl)methyl]phenyl}-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14004644.png)
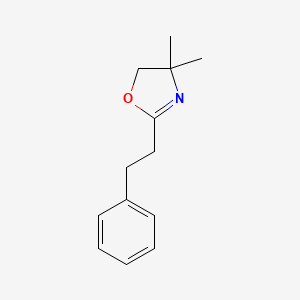
![3-[3-(Dimethylamino)propyl]-1,1-dimethyl-3-phenylpiperidin-1-ium iodide](/img/structure/B14004648.png)

